molecular formula C16H15NO4 B8668283 [2-(Methoxycarbonyl-phenyl-amino)-phenyl]-acetic acid CAS No. 353497-35-5

[2-(Methoxycarbonyl-phenyl-amino)-phenyl]-acetic acid

Cat. No. B8668283
M. Wt: 285.29 g/mol
InChI Key: GOSNMUNJYZVVFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[2-(Methoxycarbonyl-phenyl-amino)-phenyl]-acetic acid is a useful research compound. Its molecular formula is C16H15NO4 and its molecular weight is 285.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality [2-(Methoxycarbonyl-phenyl-amino)-phenyl]-acetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [2-(Methoxycarbonyl-phenyl-amino)-phenyl]-acetic acid including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

353497-35-5

Product Name

[2-(Methoxycarbonyl-phenyl-amino)-phenyl]-acetic acid

Molecular Formula

C16H15NO4

Molecular Weight

285.29 g/mol

IUPAC Name

2-[2-(N-methoxycarbonylanilino)phenyl]acetic acid

InChI

InChI=1S/C16H15NO4/c1-21-16(20)17(13-8-3-2-4-9-13)14-10-6-5-7-12(14)11-15(18)19/h2-10H,11H2,1H3,(H,18,19)

InChI Key

GOSNMUNJYZVVFQ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)N(C1=CC=CC=C1)C2=CC=CC=C2CC(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 1-phenyl-1,3-dihydro-indol-2-one (80 g, 382 mmol), sodium hydroxide (16.06 g, 402 mmol) and tetrahydrofuran (113 ml) is heated to reflux (67° C.) for S hours. The solution is diluted with another portion of tetrahydrofuran (169 ml) and cooled to −10° C. A 20% solution of butyllithium in cyclohexane (122.3 g, 382 mmol) is added at this temperature followed by dimethylcarbonate (51.7 g, 573 mmol). Afterwards, the solution is stirred at −10° C. for 2 hours. Concentrated hydrochloric acid (38 ml) and water (125 ml) are added and the organic solvents are distilled off at reduced pressure. After addition of toluene (345 ml) to the suspension, the pH of the water phase is adjusted to 1.5 using hydrochloric acid (34 ml). After phase separation at 75° C., the organic phase is washed with another portion of water (120 ml), concentrated at reduced pressure and allowed to crystallize at 0° C. to yield 81.2 g of pure title compound (75%).
Quantity
80 g
Type
reactant
Reaction Step One
Quantity
16.06 g
Type
reactant
Reaction Step One
Quantity
113 mL
Type
solvent
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
122.3 g
Type
reactant
Reaction Step Two
Quantity
51.7 g
Type
reactant
Reaction Step Three
Quantity
38 mL
Type
reactant
Reaction Step Four
Name
Quantity
125 mL
Type
solvent
Reaction Step Four
Quantity
169 mL
Type
solvent
Reaction Step Five

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